Fmoc-7-bromo-DL-tryptophan Fmoc-7-bromo-DL-tryptophan
Brand Name: Vulcanchem
CAS No.: 1219370-30-5
VCID: VC8174996
InChI: InChI=1S/C26H21BrN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O
Molecular Formula: C26H21BrN2O4
Molecular Weight: 505.4 g/mol

Fmoc-7-bromo-DL-tryptophan

CAS No.: 1219370-30-5

Cat. No.: VC8174996

Molecular Formula: C26H21BrN2O4

Molecular Weight: 505.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-7-bromo-DL-tryptophan - 1219370-30-5

Specification

CAS No. 1219370-30-5
Molecular Formula C26H21BrN2O4
Molecular Weight 505.4 g/mol
IUPAC Name 3-(7-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H21BrN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)
Standard InChI Key RCVGIVXSKPLQFK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Fmoc-7-bromo-DL-tryptophan consists of a tryptophan backbone modified with two functional groups:

  • Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is attached to the amino terminus, providing temporary protection during peptide synthesis. This group is selectively removed under basic conditions (e.g., piperidine), enabling sequential peptide elongation .

  • 7-Bromo Substitution: A bromine atom at the 7-position of the indole ring enhances the compound’s reactivity for post-synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating bioconjugates or fluorescent probes .

The DL designation indicates the racemic mixture of D- and L-enantiomers, a feature critical for studying chiral effects in peptide interactions. The molecular structure is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with PubChem entries providing detailed 2D and 3D conformational models .

Physicochemical Properties

Key properties computed from PubChem data include:

  • Molecular Weight: 505.4 g/mol .

  • XLogP3-AA: 5.5, indicating high hydrophobicity, which influences solubility in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

  • Hydrogen Bond Donors/Acceptors: 3 donors and 4 acceptors, affecting intermolecular interactions and crystal packing .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of Fmoc-7-bromo-DL-tryptophan typically involves:

  • Bromination of Tryptophan: Electrophilic aromatic substitution introduces bromine at the 7-position of the indole ring using brominating agents like Br2\text{Br}_2 or N \text{N}-bromosuccinimide (NBS) .

  • Fmoc Protection: The amino group is protected with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base, such as diisopropylethylamine (DIPEA), to prevent unwanted side reactions during peptide coupling .

Industrial-scale production is dominated by Chinese suppliers, including DONBOO AMINO ACID COMPANY and Wuhan Chemwish Technology Co., Ltd., which offer the compound at prices ranging from $586 to $1,561.56 per gram .

Purification and Quality Control

Purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC), ensuring >95% purity, as specified by suppliers . Analytical data, including chromatograms and mass spectra, are routinely provided to verify batch consistency.

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-7-bromo-DL-tryptophan is integral to SPPS methodologies, where its Fmoc group enables iterative deprotection and coupling cycles. The bromine atom serves as a handle for introducing:

  • Fluorescent Tags: Via palladium-catalyzed couplings with boronated fluorophores.

  • Bioconjugates: For antibody-drug conjugates (ADCs) or peptide-radioisotope complexes .

Structural Biology and Drug Design

Incorporating 7-bromo-tryptophan into peptides allows researchers to study:

  • Protein-Ligand Interactions: The bromine’s heavy atom effect aids in X-ray crystallography by enhancing anomalous scattering.

  • Receptor Binding: Modulating indole electronics to probe serotonin receptor subtypes .

SupplierPackagingPrice (USD)Purity
American Custom Chemicals Corporation100 mg$423.1595%
Chemenu1 g$58697%
Crysdot1 g$62197%

Data sourced from ChemicalBook highlight China’s dominance in production, with Shanghai GL Peptide Ltd. and Binhai Gill Polypeptide Co. LTD leading in high-purity batches .

Future Directions and Research Opportunities

Expanding Synthetic Utility

  • Photoredox Catalysis: Leveraging the bromine atom for C–H functionalization under mild conditions.

  • Peptide Macrocyclization: Designing constrained peptides for enhanced metabolic stability.

Computational Modeling

Machine learning models predicting the impact of bromine substitution on peptide secondary structures could accelerate rational drug design.

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